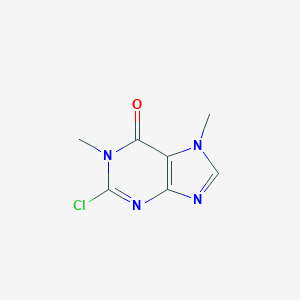

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is a useful research compound. Its molecular formula is C7H7ClN4O and its molecular weight is 198.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, commonly referred to as 7-methylcaffeine , is a purine derivative with significant biological activity. Its molecular formula is C7H7ClN4O, and it is characterized by a chlorine atom at the 2-position and two methyl groups at the 1 and 7 positions of the purine ring. This unique structure contributes to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

The compound has a molecular weight of 198.61 g/mol and can undergo several chemical reactions, including nucleophilic substitutions due to the presence of the chlorine atom. It can also participate in oxidation, reduction, and hydrolysis reactions depending on the environmental conditions and reagents used .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has been shown to interact with enzymes involved in nucleic acid metabolism, which are crucial for cellular proliferation. In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes linked to cancer cell growth. For instance, compounds derived from this compound displayed IC50 values in the low micromolar range against various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves binding to specific biological targets. It has been shown to bind to enzymes involved in nucleotide synthesis and repair mechanisms, leading to altered enzymatic activity that could inhibit cancer cell proliferation or microbial growth .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of purine derivatives, this compound was tested against several human cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects with IC50 values ranging from 1.0 to 11.6 µM against various cancer types such as A549 (lung cancer) and MCF-7 (breast cancer) .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it inhibited bacterial growth effectively at concentrations lower than 100 µg/mL , demonstrating its potential as a new antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity due to differences in substitution patterns on the purine ring:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Chloro-7-methyl-1H-purin-6-one | Chlorine at position 2 | Exhibits different biological activity |

| 9-Methyladenine | Methyl group at position 9 | More potent in certain biological assays |

| 2-Aminopurine | Amino group at position 2 | Stronger interaction with nucleic acids |

| 8-Chloroadenosine | Chlorine at position 8 | Significant impact on adenosine receptors |

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity and therapeutic potential .

科学的研究の応用

Medicinal Chemistry

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is studied for its potential therapeutic effects. Research indicates that modifications to purine derivatives can lead to the development of new antiviral and anticancer agents. Specifically, compounds with similar structures have shown activity against various viral infections and malignancies.

Biochemical Studies

This compound serves as a substrate or inhibitor in enzymatic reactions involving purine metabolism. It can be utilized to study the mechanisms of action of enzymes such as xanthine oxidase and adenosine deaminase, which are crucial in nucleotide metabolism .

Pharmacological Research

The compound's ability to interact with biological targets makes it a candidate for pharmacological studies. It has been evaluated for its effects on cell signaling pathways and its potential role as an adenosine receptor antagonist. Such properties are significant in developing treatments for conditions like cancer and cardiovascular diseases .

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of modified purines, this compound was tested against several viruses. The results indicated that the compound exhibited moderate antiviral activity by inhibiting viral replication in vitro .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of adenosine deaminase revealed that this compound could effectively inhibit enzyme activity. This inhibition suggests potential applications in modulating immune responses or treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

特性

IUPAC Name |

2-chloro-1,7-dimethylpurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSBCAJHDNITIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344347 |

Source

|

| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-75-7 |

Source

|

| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。